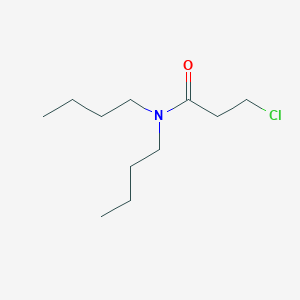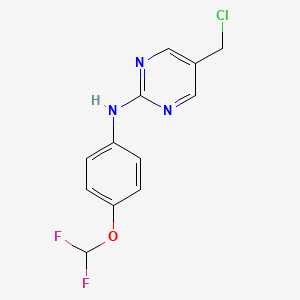
N-Boc 9-Desmethyl endo-Granisetron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc 9-Desmethyl endo-Granisetron is a chemical compound used as an intermediate in the synthesis of 9-Desmethyl endo-Granisetron Hydrochloride, which is an impurity in the synthesis of Granisetron Hydrochloride. Granisetron Hydrochloride is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Boc 9-Desmethyl endo-Granisetron involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction can be carried out under various conditions, including ultrasound irradiation and catalyst-free conditions, which provide a green and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc 9-Desmethyl endo-Granisetron can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or other acidic conditions.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine (9-Desmethyl endo-Granisetron) and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Boc 9-Desmethyl endo-Granisetron is primarily used as an intermediate in the synthesis of Granisetron Hydrochloride, which is a potent antiemetic used in cancer therapy and postoperative care . Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Integral in the production of antiemetic drugs.
Industry: Utilized in the pharmaceutical industry for the synthesis of therapeutic agents.
Wirkmechanismus
The mechanism of action of Granisetron, the final product synthesized from N-Boc 9-Desmethyl endo-Granisetron, involves the selective inhibition of type 3 serotonergic (5-HT3) receptors. This inhibition prevents nausea and vomiting by blocking the action of serotonin in the central and peripheral nervous systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness
N-Boc 9-Desmethyl endo-Granisetron is unique due to its specific role as an intermediate in the synthesis of Granisetron Hydrochloride. Its Boc-protected form allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C22H30N4O3 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
tert-butyl (1S,5R)-3-[(1-methylindazole-3-carbonyl)amino]-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)26-15-8-7-9-16(26)13-14(12-15)23-20(27)19-17-10-5-6-11-18(17)25(4)24-19/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,23,27)/t14?,15-,16+ |
InChI-Schlüssel |
COLBPNVCPQMTQE-MQVJKMGUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


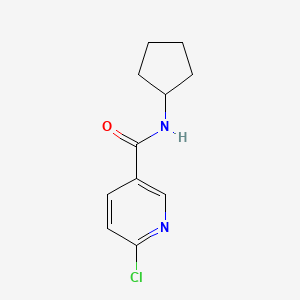
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)
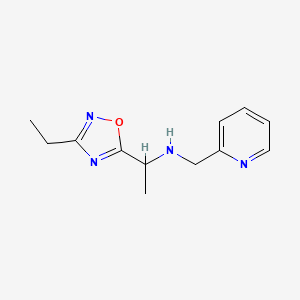
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
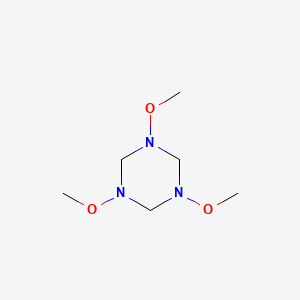

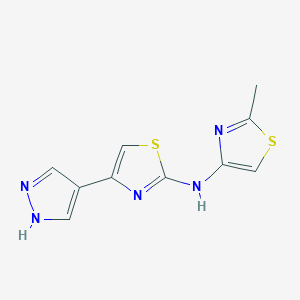
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

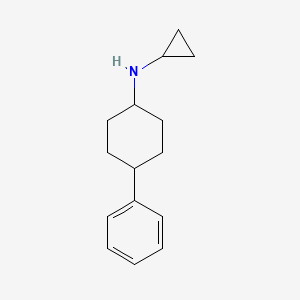

![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
